molecular formula C10H8ClNO4 B1392529 (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1189732-94-2

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B1392529
CAS No.: 1189732-94-2
M. Wt: 241.63 g/mol
InChI Key: MLAAEUSPMBUSEJ-UHFFFAOYSA-N
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Description

(7-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS: 1189732-94-2) is a benzoxazine derivative with a carboxylic acid side chain. The core structure consists of a bicyclic benzoxazine ring system, where a chlorine atom is substituted at the 7-position, and a ketone group is present at the 3-position. The acetic acid moiety at the 4-position enhances its polarity, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive molecule .

Properties

IUPAC Name

2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAAEUSPMBUSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol derivatives with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid serves as a critical precursor for developing complex molecules. Its reactivity allows researchers to create diverse chemical libraries that are essential for drug discovery and material science .

Biology

The compound's structural attributes enable it to function as a probe in biochemical assays. It can interact with specific molecular targets, potentially inhibiting enzymes like proteases or kinases. This interaction can modulate various biochemical pathways, showcasing its utility in biological research .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. Studies suggest that these derivatives may exhibit anti-inflammatory , antimicrobial , and anticancer properties. Such activities make them promising candidates for drug development aimed at treating various diseases .

Industrial Applications

Industrially, this compound is valuable in producing specialty chemicals and advanced materials. Its ability to undergo multiple chemical transformations allows it to be used in synthesizing polymers and resins that have high-performance characteristics .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This highlights the compound's potential as a lead structure for developing new antibiotics .
  • Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit inflammatory pathways in cellular models. These findings support the exploration of this compound class in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit proteases or kinases, leading to altered cellular functions .

Comparison with Similar Compounds

Positional Isomers of Chlorinated Benzoxazines

  • 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 26494-58-6): Structural difference: Chlorine at the 6-position instead of 7-position. This compound is marketed as a pharmaceutical intermediate with 96% purity . Molecular Weight: 241.63 g/mol vs. 257.67 g/mol (7-chloro analog).

Halogen-Substituted Analogs

  • 3-(7-Bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid: Structural difference: Bromine replaces chlorine at the 7-position, and the side chain is a propanoic acid. Impact: Bromine’s larger atomic radius and higher molecular weight (371.14 g/mol) may enhance lipophilicity but reduce metabolic stability compared to the chloro analog. Priced at $399/g, it is used in high-cost pharmacological research .

Side Chain Modifications

  • [3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid: Structural difference: A pyrrolidinylcarbonyl group at the 6-position. However, the increased complexity may reduce synthetic yield .
  • 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS: 91119-98-1): Structural difference: Acetyl group at the 6-position and propanoic acid side chain.

Methyl-Substituted Derivatives

  • (7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid :
    • Structural difference : Methyl group replaces chlorine at the 7-position.
    • Impact : Reduced electronegativity and increased hydrophobicity may limit solubility in aqueous systems. Available as a building block for drug discovery at 10 mM concentrations .

Key Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Position Halogen/Group Side Chain Molecular Weight (g/mol) Key Applications
(7-Chloro-3-oxo-…yl)acetic acid (1189732-94-2) 7-Cl, 3-oxo Cl Acetic acid 257.67 Pharmaceutical intermediate
2-(6-Chloro-3-oxo…yl)acetic acid (26494-58-6) 6-Cl, 3-oxo Cl Acetic acid 241.63 Synthetic chemistry
3-(7-Bromo-3-oxo…yl)propanoic acid (N/A) 7-Br, 3-oxo Br Propanoic acid 371.14 High-cost research
[3-Oxo-6-(pyrrolidinyl)…yl]acetic acid (N/A) 6-pyrrolidinyl None Acetic acid ~350 (estimated) Targeted drug design
(7-Methyl-3-oxo…yl)acetic acid (N/A) 7-CH3, 3-oxo CH3 Acetic acid ~237 (estimated) Building block synthesis

Biological Activity

(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The molecular formula of this compound is C10H8ClN1O4C_{10}H_{8}ClN_{1}O_{4}. Its structure features a benzoxazine ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the benzoxazine class exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : The compound has shown promising results against various bacterial strains. In vitro tests indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µM for different strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis8
Salmonella typhi12

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases .

Cytotoxicity

Studies on cytotoxicity reveal that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against HeLa and MCF-7 cells with IC50 values of approximately 25 µM and 30 µM respectively .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI assessed the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results showed that this compound exhibited a strong antibacterial effect comparable to conventional antibiotics .
  • Inflammation Model :
    In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Protease Inhibition : It has been suggested that this compound may inhibit serine proteases involved in inflammatory pathways .
  • Reactive Oxygen Species Scavenging : The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 2
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(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.